molecular formula C12H11NO3 B13087700 Methyl 2-methyl-5-phenyloxazole-4-carboxylate

Methyl 2-methyl-5-phenyloxazole-4-carboxylate

Cat. No.: B13087700
M. Wt: 217.22 g/mol
InChI Key: VWZSIZYNQPNEQB-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-phenyloxazole-4-carboxylate is an organic compound with the molecular formula C12H11NO3. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-5-phenyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-5-phenyloxazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-phenyloxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or aryl groups into the oxazole ring .

Scientific Research Applications

Methyl 2-methyl-5-phenyloxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-phenyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-5-phenyloxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 2-methyl-5-phenyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C12H11NO3/c1-8-13-10(12(14)15-2)11(16-8)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

VWZSIZYNQPNEQB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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